3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Description
3-(3-Chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound featuring a pyrimidoindole core with two key substituents:
- 3-Chlorophenyl group at position 3, contributing electron-withdrawing effects and influencing molecular polarity.
Its synthesis likely follows methods analogous to those reported for related pyridine and pyrimidine derivatives, involving multi-step condensation and functionalization reactions .
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c24-15-7-6-8-16(13-15)28-22(30)21-20(17-9-2-3-10-18(17)25-21)26-23(28)31-14-19(29)27-11-4-1-5-12-27/h2-3,6-10,13,25H,1,4-5,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZFKTUFRWZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Detail |
|---|---|
| IUPAC Name | 3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
| Molecular Formula | C19H18ClN3O2S |
| Molecular Weight | 419.948 g/mol |
| CAS Number | 1260920-22-6 |
This compound features a pyrimidine-like structure with a piperidine moiety, which is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to 3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and pyrimidine structures possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The anticancer activity of this compound is also noteworthy. Several studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Specifically, compounds with structural similarities have been found to exhibit cytotoxic effects against a range of cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurological disorders such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that synthesized compounds with similar structures exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that compounds featuring the pyrimidine core induced apoptosis in a dose-dependent manner. The cytotoxic effects were attributed to the activation of intrinsic apoptotic pathways .
- Enzyme Inhibition Research : Another study highlighted the compound's ability to inhibit urease and AChE effectively, suggesting its potential for treating infections caused by urease-producing bacteria and neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., nitro, chloro) increase lipophilicity (higher XLogP3) and may improve membrane permeability but reduce aqueous solubility .
- Piperidinyl vs.
- Sulfanyl modifications: Replacement with phenacylsulfanyl () or morpholinoethyl () alters electronic and steric profiles, impacting pharmacokinetics .
Pharmacological Implications
- Antimicrobial Potential: Compounds with chlorophenyl or nitro groups (e.g., ) show activity in microbial screening assays, suggesting the target compound may share similar properties .
- Enzyme Inhibition : Piperidine and morpholine substituents are common in kinase inhibitors, implying possible enzyme-targeting applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
